BenchChemオンラインストアへようこそ!

3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one

Radical bromination Coumarin synthesis Synthetic efficiency

This 3-(bromomethyl)-6,7-dimethoxycoumarin is the essential regioisomer for constructing multi-target neurotherapeutic agents. Unlike the commercially common 4-bromomethyl isomer (used as an HPLC labeling reagent), the 3-position substitution—conjugated directly to the lactone carbonyl—uniquely enables synthesis of 3-aminomethyl derivatives with dual AChE/MAO-B inhibition (e.g., MAO-B IC₅₀ = 2.8 nM, AChE IC₅₀ = 8.99 µM, BBB efflux ratio = 0.96). Generic substitution with the 4-isomer is chemically and pharmacologically invalid. With 77% synthetic yield from the 3-methyl precursor and favorable drug-like properties (LogP = 2.71, PSA = 48.67 Ų), this building block supports efficient parallel library synthesis for CNS drug discovery campaigns targeting neurodegeneration.

Molecular Formula C12H11BrO4
Molecular Weight 299.12 g/mol
CAS No. 133932-21-5
Cat. No. B3232357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one
CAS133932-21-5
Molecular FormulaC12H11BrO4
Molecular Weight299.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=C(C(=O)O2)CBr)OC
InChIInChI=1S/C12H11BrO4/c1-15-10-4-7-3-8(6-13)12(14)17-9(7)5-11(10)16-2/h3-5H,6H2,1-2H3
InChIKeyFXUOEDMPHNZWHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one (CAS 133932-21-5): Core Identity and Comparator Landscape


3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one (CAS 133932-21-5, MW 299.12 g/mol, C₁₂H₁₁BrO₄) is a synthetic bromomethyl-substituted 6,7-dimethoxycoumarin [1], . Its closest positional isomer, 4-(bromomethyl)-6,7-dimethoxycoumarin (CAS 88404-25-5), is widely established as a fluorescent labeling reagent for carboxylic acids in HPLC [2]. However, the 3‑bromomethyl substitution pattern confers distinct reactivity, positioning this compound primarily as a versatile synthetic intermediate for constructing biologically active coumarin derivatives, particularly multi‑target neurotherapeutic agents [1].

Why the 3‑Bromomethyl Regioisomer Cannot Be Replaced by the 4‑Bromomethyl Analog in Key Applications


Although the 4‑bromomethyl isomer (CAS 88404‑25‑5) is commercially established as an HPLC fluorescence labeling reagent , its reactivity profile is fundamentally different. The 3‑position of the coumarin ring is directly conjugated to the lactone carbonyl, which modulates both the electrophilicity of the bromomethyl group and the photophysical properties of the resulting derivatives [1]. Critically, only the 3‑bromomethyl regioisomer serves as a precursor to specific 3‑aminomethyl‑coumarin derivatives that exhibit dual acetylcholinesterase (AChE)/monoamine oxidase B (MAO‑B) inhibition—a pharmacological profile inaccessible from the 4‑isomer [2]. Generic substitution between the two regioisomers is therefore not chemically or pharmacologically valid.

3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one: Quantified Differentiation Evidence


Synthetic Yield Advantage of the 6,7-Dimethoxy-3-bromomethyl Coumarin over its 7-Methoxy Analog

In a direct head-to-head synthesis under identical radical bromination conditions (NBS, benzoyl peroxide, CCl₄ reflux), 3-(bromomethyl)-6,7-dimethoxy-2H-chromen-2-one (compound 2c) was obtained in 77% isolated yield, substantially outperforming the 7-methoxy analog 3-(bromomethyl)-7-methoxy-2H-chromen-2-one (compound 2b) at 62% yield [1]. The unsubstituted 3-(bromomethyl)-2H-chromen-2-one (compound 2a) gave 76% yield [1].

Radical bromination Coumarin synthesis Synthetic efficiency

Enabling the Multi-Target AChE/MAO-B Pharmacophore: Exclusive Reactivity of the 3-Position Bromomethyl Group

Only the 3‑bromomethyl regioisomer (compound 2c) can be elaborated into 3‑aminomethyl‑6,7‑dimethoxycoumarin derivatives with dual AChE/MAO‑B inhibitory activity [1]. The lead compound 3h, synthesized from 2c, achieved MAO‑B IC₅₀ = 2.8 nM and AChE IC₅₀ = 8.99 µM, with demonstrated BBB permeability (Papp AP = 2.27 × 10⁻⁵ cm/s, efflux ratio = 0.96) and neuroprotection at 0.1 µM in SH‑SY5Y cells [1]. The 4‑bromomethyl isomer (CAS 88404‑25‑5) yields derivatives with fundamentally different substitution geometry that do not access this dual‑target pharmacological profile .

Multi-target directed ligands Alzheimer's disease AChE/MAO-B dual inhibition

Fluorescence Structure–Activity Relationship: 3-Position Substitution Enables Superior Quantum Yields

The fluorescence intensity of 6,7-dimethoxycoumarins is maximized when an electron‑withdrawing group occupies the 3‑position, as shown by 3‑acetyl‑6,7‑dimethoxycoumarin with a quantum yield (Φ) of 0.52 [1]. In contrast, 6,7‑dimethoxycoumarin lacking a 3‑substituent exhibits only Φ ≈ 0.2 [2]. The 3‑bromomethyl group in the target compound provides both the required electron‑withdrawing character and a reactive handle for further derivatization. Notably, 3‑bromoacetyl‑ and 3‑chlorocarbonyl‑6,7‑dimethoxycoumarins yield fluorescent products with Φ > 0.8 [3], whereas the 4‑bromomethyl isomer (CAS 88404‑25‑5) shows a maximum Φ of 0.64 (in water) [4].

Methoxycoumarin fluorophores Intramolecular charge-transfer Fluorescence quantum yield

Procurement-Relevant Application Scenarios for 3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one


Synthesis of Multi-Target Neurotherapeutic Candidates Targeting Alzheimer's Disease

Compound 2c serves as the critical alkylating intermediate for constructing 3‑aminomethyl‑6,7‑dimethoxycoumarin derivatives with dual AChE/MAO‑B inhibition. As demonstrated by Pisani et al., coupling 2c with propargylamines yields potent CNS‑penetrant neuroprotective agents (e.g., compound 3h: MAO‑B IC₅₀ = 2.8 nM, AChE IC₅₀ = 8.99 µM, BBB efflux ratio = 0.96) [1]. Research groups developing multi‑target directed ligands (MTDLs) for neurodegeneration require this specific regioisomer as a building block.

Development of High-Quantum-Yield Fluorescent Derivatization Reagents

The 3‑bromomethyl‑6,7‑dimethoxycoumarin scaffold provides the structural prerequisites for intense fluorescence: 6,7‑diether bonds plus a 3‑position electron‑withdrawing group [2]. The bromomethyl handle enables covalent attachment to carboxylate, amine, or thiol analytes via nucleophilic displacement. Related 3‑substituted‑6,7‑dimethoxycoumarin derivatives achieve quantum yields exceeding 0.8 [3], surpassing the Φ = 0.64 of the commercial 4‑bromomethyl isomer [4], making this scaffold attractive for ultra‑sensitive HPLC‑fluorescence or LC‑MS derivatization method development.

Medicinal Chemistry Library Construction via 3‑Position Diversification

The reactive benzylic bromide at the 3‑position allows efficient nucleophilic substitution with a broad range of amines, thiols, and alkoxides, enabling rapid parallel synthesis of 3‑substituted coumarin libraries [1]. The demonstrated 77% synthetic yield from the 3‑methyl precursor [1] ensures adequate material throughput for medicinal chemistry campaigns, while the 6,7‑dimethoxy substitution pattern provides favorable physicochemical properties (LogP = 2.71, PSA = 48.67 Ų) .

Quote Request

Request a Quote for 3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.